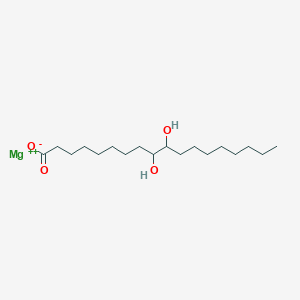

magnesium;9,10-dihydroxyoctadecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Magnesium;9,10-dihydroxyoctadecanoate is a chemical compound that belongs to the class of fatty acid salts It is formed by the reaction of magnesium ions with 9,10-dihydroxyoctadecanoic acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;9,10-dihydroxyoctadecanoate typically involves the reaction of 9,10-dihydroxyoctadecanoic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the magnesium salt. The reaction conditions, including temperature and reaction time, are optimized to ensure maximum yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The starting materials, including 9,10-dihydroxyoctadecanoic acid and magnesium salts, are sourced in bulk, and the reaction is carried out in reactors designed for efficient mixing and heat transfer. The product is then purified through filtration, crystallization, or other separation techniques to obtain the desired quality .

化学反応の分析

Types of Reactions

Magnesium;9,10-dihydroxyoctadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Biolubricants

Overview

The increasing demand for environmentally friendly lubricants has led to the exploration of biolubricants derived from natural sources. Magnesium; 9,10-dihydroxyoctadecanoate is recognized for its favorable physicochemical properties that make it suitable for use as a biolubricant base stock.

Physicochemical Properties

- Viscosity Index : High viscosity index indicates better performance across varying temperatures.

- Oxidative Stability : Enhanced oxidative stability prolongs the lifespan of lubricants in operational conditions.

- Low Temperature Performance : Improved pour point facilitates better flow at low temperatures.

Case Study

Research conducted on various ester derivatives of fatty acids demonstrated that magnesium; 9,10-dihydroxyoctadecanoate exhibited superior friction and wear characteristics compared to conventional petroleum-based lubricants. This study highlighted the potential of using such compounds in automotive and industrial applications, significantly reducing environmental impact while maintaining performance standards .

Pharmaceutical Applications

Drug Delivery Systems

Magnesium; 9,10-dihydroxyoctadecanoate has been investigated for its role in drug delivery systems. Its amphiphilic nature allows it to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study

In a study focusing on the formulation of lipid-based drug delivery systems, magnesium; 9,10-dihydroxyoctadecanoate was used to create stable emulsions that improved the pharmacokinetics of poorly soluble drugs. The findings indicated a significant increase in drug absorption in vivo compared to traditional formulations .

Materials Science

Synthesis of Metal Complexes

The compound has been utilized in the synthesis of magnesium dicarboxylate complexes. These complexes are studied for their structural properties and potential applications in catalysis and material synthesis.

Research Findings

A systematic investigation into the hydrothermal synthesis of magnesium dicarboxylates revealed that magnesium; 9,10-dihydroxyoctadecanoate can act as a ligand forming coordination polymers. These materials exhibited unique properties such as enhanced thermal stability and mechanical strength, making them suitable for advanced material applications .

Summary Table of Applications

作用機序

The mechanism of action of magnesium;9,10-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, influencing their activity and stability. It may also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of microbial growth .

類似化合物との比較

Similar Compounds

- Calcium;9,10-dihydroxyoctadecanoate

- Sodium;9,10-dihydroxyoctadecanoate

- Potassium;9,10-dihydroxyoctadecanoate

Uniqueness

Magnesium;9,10-dihydroxyoctadecanoate is unique due to its specific interactions with magnesium ions, which can impart distinct chemical and biological properties. Compared to its calcium, sodium, and potassium counterparts, the magnesium salt may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

生物活性

Magnesium;9,10-dihydroxyoctadecanoate, also known as magnesium 9,10-dihydroxystearate, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its properties, biological activities, and relevant studies.

- Chemical Formula : C18H36MgO4

- Molecular Weight : 394.65 g/mol

- Solubility : Practically insoluble in water, but soluble in organic solvents.

- Structure : It belongs to the class of long-chain fatty acids and is characterized by the presence of hydroxyl groups at the 9th and 10th carbon positions.

1. Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory markers and cytokines. For instance, a study on various fatty acid derivatives showed that compounds like magnesium 9,10-dihydroxystearate can reduce the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .

2. Antioxidant Activity

The compound has been noted for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly significant in contexts such as neuroprotection and skin health, where oxidative damage plays a crucial role in disease progression .

3. Metabolic Effects

This compound may influence lipid metabolism. Studies have shown that it can modulate lipid profiles by affecting the synthesis and breakdown of fatty acids. This modulation could potentially aid in managing metabolic disorders such as obesity and diabetes .

Case Study 1: Inflammatory Response Modulation

A study conducted on macrophage cells treated with this compound revealed a significant decrease in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results suggest that this compound could be beneficial in conditions characterized by chronic inflammation .

Case Study 2: Antioxidant Efficacy in Skin Models

In an experimental model simulating oxidative stress in skin cells, the application of this compound resulted in reduced cell damage and improved cell viability. The study highlighted its potential use in cosmetic formulations aimed at protecting skin from oxidative damage .

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced COX-2 expression | |

| Antioxidant | Scavenges free radicals | |

| Metabolic modulation | Influences lipid metabolism |

Research Findings

Recent studies have explored the pharmacological potential of this compound beyond its basic biological activities:

- Mechanism of Action : The compound's anti-inflammatory properties are attributed to its ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.

- Synergistic Effects : When combined with other bioactive compounds, this compound has shown enhanced efficacy in reducing inflammation and oxidative stress compared to when used alone .

特性

CAS番号 |

84682-00-8 |

|---|---|

分子式 |

C18H35MgO4+ |

分子量 |

339.8 g/mol |

IUPAC名 |

magnesium;9,10-dihydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O4.Mg/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+2/p-1 |

InChIキー |

SMGRUFFFYXUNQM-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Mg+2] |

関連するCAS |

120-87-6 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。